Clarithromycin Impurity L

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

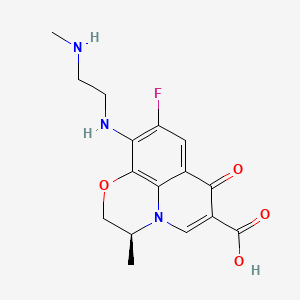

Clarithromycin Impurity L, also known as Clarithromycin EP Impurity L, is a compound with the molecular formula C38H70N2O13 . It is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides .

Synthesis Analysis

The synthesis of Clarithromycin Impurity L involves a scalable process for the preparation of substantially pure Clarithromycin 9- (E)-oxime, with less than 1.2% of the (Z)-isomer . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer . High-performance liquid chromatography is used to identify and estimate both manufacturing and degradation impurities .Molecular Structure Analysis

The molecular structure of Clarithromycin Impurity L is complex, with multiple functional groups and chiral centers . The exact mass of the molecule is 762.48779029 g/mol .Chemical Reactions Analysis

The formation of the decladinosylated impurity is inevitable, which further increases in proportion with the consumption of clarithromycin . The optimal pH parameter for the reaction was proposed to be in the range of 7–8 .Physical And Chemical Properties Analysis

Clarithromycin Impurity L has a molecular weight of 763.0 g/mol . It has 5 hydrogen bond donors and 15 hydrogen bond acceptors . The compound also has 8 rotatable bonds .Applications De Recherche Scientifique

Clarithromycin, a semi-synthetic antibiotic, is analyzed using high-performance liquid chromatography (HPLC) to identify and estimate manufacturing and degradation impurities, including Clarithromycin Impurity L. This method aids in identifying known impurities at levels as low as 0.10% (w/w) (Morgan et al., 1990).

A stability-indicating HPLC method has been developed for the separation of clarithromycin and related substances in bulk samples. This method helps in impurity profiling of clarithromycin, providing vital insights into the presence of impurities like Clarithromycin Impurity L (Abuga et al., 2001).

The pharmacokinetics of clarithromycin, including the metabolism and excretion patterns which might influence the formation of impurities like Clarithromycin Impurity L, are well-documented. These insights are crucial for understanding how impurities might form during the drug's metabolic process (Rodvold, 1999).

Clarithromycin's impact on the environment, particularly its ecological risks to aquatic ecosystems, has been studied. This includes analyzing how impurities like Clarithromycin Impurity L might affect non-target organisms in the environment (Peng et al., 2020).

The stability of clarithromycin under the influence of ionizing radiation has been analyzed, which is significant for understanding the formation and stability of impurities like Clarithromycin Impurity L during such processes (Salem et al., 2017).

Research on mutations in the 23S rRNA gene of clarithromycin-resistant Mycobacterium intracellulare provides insights into the resistance mechanisms that might also involve impurities like Clarithromycin Impurity L (Meier et al., 1994).

The impact of different lipids on the properties of clarithromycin incorporated in solid lipid nanoparticles has been studied. This can shed light on how various formulation processes might influence the presence and behavior of impurities like Clarithromycin Impurity L (Öztürk et al., 2019).

Clarithromycin's antimicrobial activity, pharmacokinetic properties, and therapeutic potential, including the influence of impurities like Clarithromycin Impurity L on these aspects, have been reviewed in depth (Peters & Clissold, 1992).

The effect of clarithromycin on volatile fatty acid production from waste activated sludge anaerobic fermentation has been investigated, which is relevant for understanding the environmental impact of clarithromycin and its impurities (Huang et al., 2019).

A method for the determination of clarithromycin content in capsules using HPLC-evaporative light scattering detector assay has been developed, which is essential for quality control and ensuring the minimal presence of impurities like Clarithromycin Impurity L (Tai Shun-zhan, 2009).

Orientations Futures

Clarithromycin Impurity L is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . The scalable process for its preparation has been successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This suggests potential future directions in the development of new bioactive macrolides.

Propriétés

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJRTBANFUBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clarithromycin Impurity L | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)